N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O4/c1-12-6-7-13(10-15(12)21)22-17(26)16-11-14-18(25(16)8-5-9-29-4)23(2)20(28)24(3)19(14)27/h6-7,10-11H,5,8-9H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBFRHPVINMRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N(C(=O)N(C3=O)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS No. 1021259-00-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H23FN4O4
- Molecular Weight : 402.42 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with various substituents that may influence its biological activity.
Biological Activity Overview
The compound is part of a class of pyrido[2,3-d]pyrimidines known for their diverse biological activities. These include:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. Studies indicate that they may act by modulating protein kinase activity, which is crucial in cancer cell signaling pathways .
- Antimicrobial Properties : Research suggests that derivatives of pyrido[2,3-d]pyrimidines exhibit antibacterial and antifungal activities. This is particularly relevant given the rise of antibiotic-resistant strains .
- Anti-inflammatory Effects : Some studies have reported that these compounds can reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases .
The biological effects of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Modulation of Signaling Pathways : By affecting pathways such as the MAPK/ERK or PI3K/AKT pathways, it can influence cell cycle progression and apoptosis.
- Interaction with DNA/RNA : Some studies suggest that related compounds can intercalate with nucleic acids or affect their synthesis.
Antitumor Activity
A study published in the International Journal of Organic Chemistry highlighted the synthesis and evaluation of various pyrido[2,3-d]pyrimidine derivatives for their anticancer properties. The results indicated significant cytotoxic effects against several cancer cell lines when treated with these compounds at micromolar concentrations .
Antimicrobial Studies
Another investigation focused on the antimicrobial activity of pyrido[2,3-d]pyrimidines against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested .
Anti-inflammatory Effects
Research conducted on inflammatory models showed that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at doses of 10–50 µM .
Data Table Summary
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide exhibit significant anticancer activities. Studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival .
Antiviral Activity
The compound's structure suggests potential antiviral properties. Research into related compounds has shown effectiveness against viral infections by disrupting viral replication processes. This makes it a candidate for further investigation in antiviral drug development .
Drug Development
The unique structural features of this compound position it as a promising lead compound in drug discovery. Its potential applications include:
- Oncology : Targeting specific cancer types through tailored modifications to enhance selectivity and reduce side effects.
- Infectious Diseases : Developing antiviral therapies based on its mechanism of action against viral replication.
- Neurological Disorders : Exploring neuroprotective effects due to its ability to cross the blood-brain barrier .
Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer effects of pyrrolo[2,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
Study 2: Antiviral Mechanism Exploration
Another research effort focused on the antiviral potential of related compounds against influenza virus strains. The findings suggested that these compounds inhibited viral RNA synthesis and reduced viral titers in infected cells .
Q & A
Q. How to scale synthesis for high-throughput screening (HTS) campaigns?
- Methodological Answer : Transition batch synthesis to continuous-flow reactors (e.g., Vapourtec R-Series) for key steps (e.g., cyclocondensation). Use Design of Experiments (DoE) to optimize temperature, residence time, and catalyst loading. Automate purification via preparative HPLC with fraction collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
